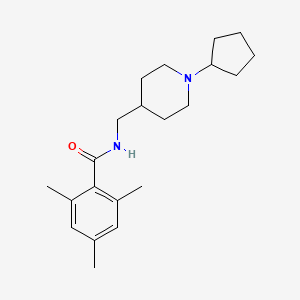

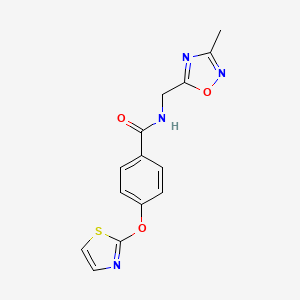

![molecular formula C27H30ClN5O3 B2642328 2-(3-氯苄基)-N-环戊基-4-(3-甲基丁基)-1,5-二氧代-1,2,4,5-四氢[1,2,4]三唑并[4,3-a]喹唑啉-8-甲酰胺 CAS No. 1242913-25-2](/img/structure/B2642328.png)

2-(3-氯苄基)-N-环戊基-4-(3-甲基丁基)-1,5-二氧代-1,2,4,5-四氢[1,2,4]三唑并[4,3-a]喹唑啉-8-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,4-Triazoles are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

1,2,4-Triazoles can be synthesized using various strategies. One such strategy involves the use of 3-amino-1,2,4-triazole . The synthesis of these compounds often involves multistep synthetic routes .Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles is unique, which contributes to their wide range of uses in fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .Chemical Reactions Analysis

1,2,4-Triazoles can undergo a variety of chemical reactions due to their unique structure and properties .Physical and Chemical Properties Analysis

1,2,4-Triazoles show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23%; they have an unexpected quasi-reversible electroreduction peak and exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10 −4 to 10 −6 cm 2 V −1 s −1 .科学研究应用

合成路线和化学反应性

涉及苯胺酰胺与异氰酸酯反应的研究展示了二氢-恶唑并喹唑啉酮和二氢-[1,3]恶唑并喹唑啉酮的合成,突出了构建复杂杂环系统的一种简便方法 (Chern et al., 1988)。这项研究为理解喹唑啉衍生物的反应性提供了基础,并可以为相关化合物的合成策略提供信息。

生物活性与抗菌应用

关于带有二溴-甲基喹唑啉部分的吡唑和三唑的研究表明,此类化合物表现出显著的镇痛活性 (Saad et al., 2011)。此外,已经合成了新型的 1H-1,2,3-三唑-4-甲酰胺,包括三唑并喹唑啉衍生物,并且已证明它们对多种病原体具有良好的抗菌活性 (Pokhodylo et al., 2021)。这些发现表明,三唑并喹唑啉衍生物对于开发新的抗菌剂可能很有价值。

抗癌活性

合成和评估用于抗癌活性的新型喹唑啉和喹喔啉衍生物揭示了这些化合物在肿瘤学研究中的潜力 (Kotb et al., 2007)。此类研究强调了杂环化合物在寻找针对癌症的新型疗法中的重要性。

作用机制

未来方向

The biological importance of 1,2,4-triazoles has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . Future research may focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

属性

IUPAC Name |

2-[(3-chlorophenyl)methyl]-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30ClN5O3/c1-17(2)12-13-31-25(35)22-11-10-19(24(34)29-21-8-3-4-9-21)15-23(22)33-26(31)30-32(27(33)36)16-18-6-5-7-20(28)14-18/h5-7,10-11,14-15,17,21H,3-4,8-9,12-13,16H2,1-2H3,(H,29,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFXEJIOWOEBQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN(C4=O)CC5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Fluorophenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2642247.png)

![1-[4-(2-Bromo-ethyl)-piperidin-1-yl]-ethanone](/img/structure/B2642250.png)

![(5-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(4-bromophenyl)methanone](/img/structure/B2642254.png)

![(NE)-N-[[3-[(E)-hydroxyiminomethyl]-2,4,6-trimethylphenyl]methylidene]hydroxylamine](/img/structure/B2642255.png)

![2-{[2-(4-Methoxyanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid](/img/structure/B2642266.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxybenzamide](/img/structure/B2642267.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(isoquinolin-5-yl)butanamide](/img/structure/B2642268.png)